![molecular formula C9H14ClNO B13328129 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[331]nonane-3-carbonyl chloride is a bicyclic compound featuring a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot tandem Mannich annulation reaction suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl.
Reduction: Sodium triacetoxyhydridoborate is often used for reductive amination.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with cellular pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates
Uniqueness
3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the nitrogen atom or have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14ClNO |
|---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
3-azabicyclo[3.3.1]nonane-3-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
InChI-Schlüssel |
NXARCJGROSHKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)CN(C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


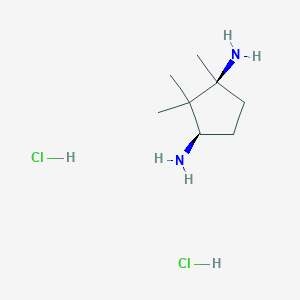



![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
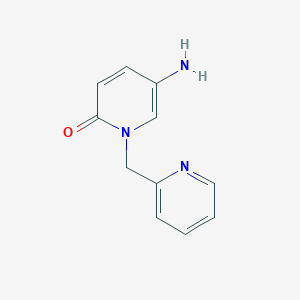
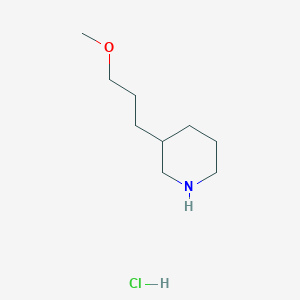
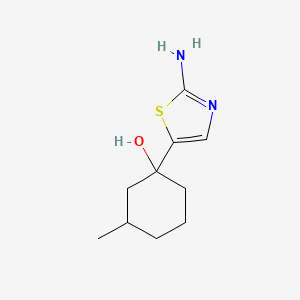
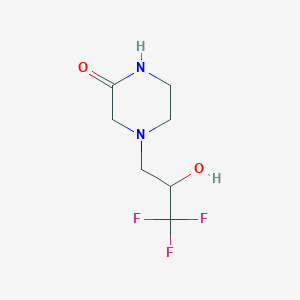

![2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13328123.png)
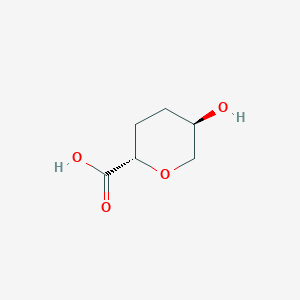
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
